molecular formula C21H18O4 B5708392 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate

Cat. No.: B5708392
M. Wt: 334.4 g/mol
InChI Key: CLYHSTKBWHUKBD-UHFFFAOYSA-N
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Description

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a benzyl group, a methyl group, and a cyclopropanecarboxylate ester moiety attached to the chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylcoumarin, which is reacted with benzyl bromide in the presence of a base such as potassium carbonate to introduce the benzyl group.

    Cyclopropanecarboxylation: The intermediate product is then subjected to cyclopropanecarboxylation using cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the cyclopropane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and as a precursor for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 4-methyl-2-oxo-2H-chromen-7-yl butyrate

Uniqueness

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is unique due to the presence of the cyclopropanecarboxylate ester moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability, reactivity, and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-benzyl-4-methyl-2-oxochromen-7-yl) cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-13-17-10-9-16(24-20(22)15-7-8-15)12-19(17)25-21(23)18(13)11-14-5-3-2-4-6-14/h2-6,9-10,12,15H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYHSTKBWHUKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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